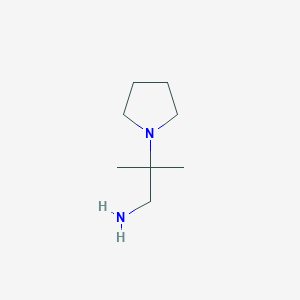
2-Méthyl-2-(pyrrolidin-1-yl)propan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine is the κ-opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being μ-opioid receptors (MORs) and δ-opioid receptors. KORs play a key role in the response to stress and can potentiate the rewarding properties of drugs .
Mode of Action
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. It has a high affinity for human, rat, and mouse KORs, but a significantly reduced affinity for human MORs, and negligible affinity for δ-opioid receptors .
Biochemical Pathways
Given its target, it is likely to be involved in modulating the effects of endogenous opioids and dynorphin peptides, which are co-localized within the a10 mesolimbic dopamine pathway .
Result of Action
As a KOR antagonist, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has demonstrated antidepressant-like efficacy in the mouse forced swim test . It also attenuated the behavioral effects of stress in the mouse social defeat stress assay and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in the mouse conditioned place preference .
Analyse Biochimique
Biochemical Properties
It has been found to have high affinity for human, rat, and mouse κ-opioid receptors . This suggests that it may interact with these receptors and potentially influence their function.
Cellular Effects
In cellular systems, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has been shown to have significant effects. It has been found to demonstrate antidepressant-like efficacy in mouse forced-swim tests, attenuate the behavioral effects of stress in mouse social defeat stress assays, and show therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in mouse conditioned place preference .
Molecular Mechanism
It is known to act as a κ-opioid receptor antagonist . This means it binds to these receptors and prevents their activation, which can influence a variety of physiological processes.
Dosage Effects in Animal Models
In animal models, the effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine have been shown to vary with dosage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine under specific conditions. One common method is the reductive amination of 2-methylpropanal with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine
Uniqueness
2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methyl group at the second position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,7-9)10-5-3-4-6-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRFFLFCVMJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


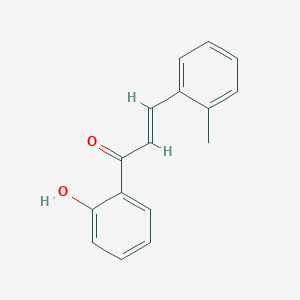
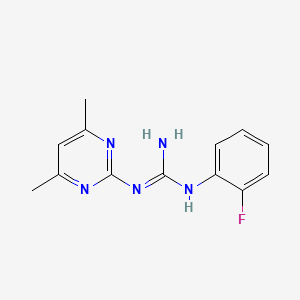
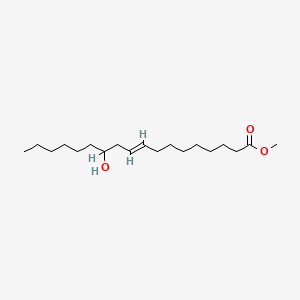
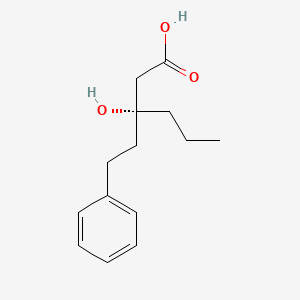
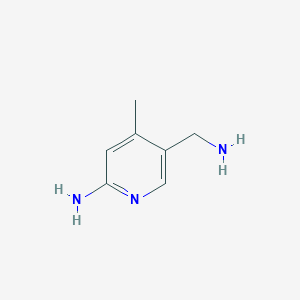
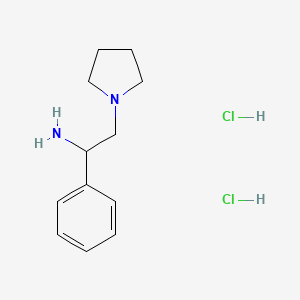
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)
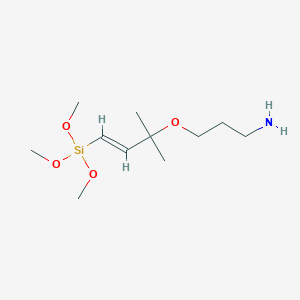


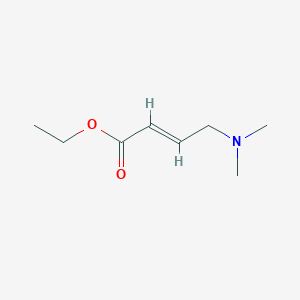
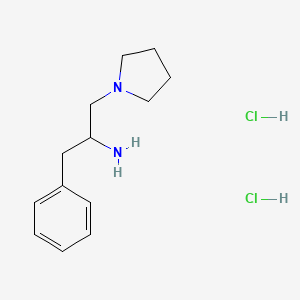

![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)
